A Comprehensive Technical Guide to Pirenoxine Sodium for Ophthalmic Research
A Comprehensive Technical Guide to Pirenoxine Sodium for Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical and physical properties, mechanism of action, and relevant experimental protocols for Pirenoxine (B1678443) sodium (PRX), a compound primarily investigated for its potential in the prevention and treatment of cataracts.
Chemical and Physical Properties
Pirenoxine sodium is the monosodium salt of Pirenoxine. The compound's properties are critical for formulation, delivery, and understanding its biological interactions. Quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | sodium 1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate | [1] |
| Synonyms | Catalin sodium, Pirenoxine sodium salt, Pirfenoxone sodium | [2][3][4] |
| CAS Number | 51410-30-1 | [1] |
| Chemical Formula | C₁₆H₇N₂NaO₅ | [1][3] |
| Molecular Weight | 330.23 g/mol | [1][3] |
| Appearance | Very Dark Red to Very Dark Brown Solid | [5] |
| Melting Point | 247-248°C (for Pirenoxine free acid) | [5] |
| Water Solubility | 0.132 mg/mL (Predicted) | [3] |
| Solubility | Soluble in DMSO, Slightly soluble in Aqueous Base | [4][5] |
| pKa (Strongest Acidic) | 0.79 (Predicted) | [3] |
| pKa (Strongest Basic) | 6.02 (Predicted) | [3] |
| UV-Vis Absorption Maxima | ~392 nm | [6] |
Mechanism of Action in Cataractogenesis
Cataracts are characterized by the clouding of the eye's lens due to the aggregation of crystallin proteins.[2] Pirenoxine's therapeutic potential is rooted in its multi-faceted approach to inhibiting the biochemical processes that lead to lens opacification.[7][8]
Key Mechanisms:
-
Inhibition of Quinone Formation: Pirenoxine is thought to interfere with the oxidation of aromatic amino acids in lens proteins, which prevents the formation of reactive quinones. These quinones can cause protein aggregation and lens opacity. By inhibiting this process, Pirenoxine helps maintain the solubility and transparency of lens crystallins.[2][7]
-
Chelation of Metal Ions: The compound chelates metal ions, particularly calcium (Ca²⁺).[7] Elevated calcium levels in the lens can activate proteases like calpain, which degrade crystallin proteins. By binding to calcium, Pirenoxine reduces the activation of these damaging enzymes.[7][9] It may also sequester other metal ions like iron and copper, reducing oxidative stress.[7]
-
Antioxidant Properties: Oxidative stress from reactive oxygen species (ROS) is a major contributor to cataract formation.[9] Pirenoxine exhibits antioxidant properties, neutralizing these damaging species and protecting lens proteins and lipids from oxidative modification.[9][10]
-
Interaction with the Polyol Pathway: In diabetic cataracts, high glucose levels lead to its conversion to sorbitol by the enzyme aldose reductase.[11][12] The accumulation of sorbitol creates osmotic stress.[12][13] Pirenoxine may interfere with this pathway, potentially by inhibiting aldose reductase, thus reducing sorbitol synthesis and subsequent osmotic damage.[14]
The diagram below illustrates the proposed signaling pathways through which Pirenoxine sodium exerts its protective effects against cataract formation.
Caption: Proposed Mechanism of Action of Pirenoxine Sodium in Cataract Prevention.
Experimental Protocols
Accurate quantification and analysis of Pirenoxine sodium are essential for research and development. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.
Protocol: Quantification of Pirenoxine Sodium in Ophthalmic Solutions by HPLC
This protocol is adapted from validated methods for determining Pirenoxine in the presence of common preservatives like methylparaben and propylparaben.[15][16][17]
1. Objective: To quantify the concentration of Pirenoxine sodium in an ophthalmic solution using a reversed-phase HPLC method with UV detection.
2. Materials and Reagents:
-
Pirenoxine sodium reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Tetrabutylammonium hydroxide (B78521) (TBAH) (as an ion-pairing agent)
-
Deionized water
-
Symmetry® C8 column (4.6 x 150 mm, 5µm) or equivalent
-
HPLC system with UV detector
-
0.22 µm nylon syringe filters
-
Volumetric flasks and pipettes
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 1% TBAH in deionized water (pH adjusted to 7.0) and acetonitrile (65:35 v/v).[16] (Note: Ratios may be optimized, e.g., 50:50 v/v[18]).
-
Flow Rate: 1.0 mL/min.[15]
-
Column: Symmetry® C8 (4.6 x 150 mm, 5µm).[18]
-
Injection Volume: 20 µL (typical, can be optimized).
-
Column Temperature: Ambient.
4. Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the Pirenoxine sodium reference standard in the mobile phase (or a suitable solvent like 25% acetonitrile[15]) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL).[17]
-
-
Sample Preparation:
-
Pipette a precise volume of the ophthalmic eye drop sample (e.g., 2.0 mL) into a volumetric flask (e.g., 10.0 mL).[15]
-
Dilute to volume with the mobile phase or 25% acetonitrile.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting from the lowest concentration.
-
Inject the prepared sample solutions in triplicate.
-
Construct a calibration curve by plotting the peak area of the Pirenoxine standard against its concentration.
-
Determine the concentration of Pirenoxine in the sample by interpolating its peak area from the calibration curve and accounting for the dilution factor.
-
5. Validation Parameters (as per ICH Q2(R1) guidelines):
-
Linearity: Assess over the concentration range (e.g., 1-20 µg/mL), with a correlation coefficient (r²) > 0.999.[16][17]
-
Accuracy: Perform recovery studies by spiking known amounts of standard into the sample matrix. Recoveries should typically be within 98.0-102.0%.[16]
-
Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should be less than 2.0%.[6][16]
-
Specificity: Ensure the Pirenoxine peak is well-resolved from other components, such as preservatives.
The workflow for this experimental protocol is visualized below.
Caption: HPLC Workflow for Pirenoxine Sodium Quantification.
This guide provides core technical information for researchers working with Pirenoxine sodium. For specific applications, further optimization of protocols and in-depth literature review are recommended.
References
- 1. Pirenoxine sodium | C16H7N2NaO5 | CID 23695982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Pirenoxine Sodium used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medkoo.com [medkoo.com]
- 5. Pirenoxine CAS#: 1043-21-6 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Pirenoxine Sodium? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of Pirenoxine? [synapse.patsnap.com]
- 10. Protective effect of pirenoxine and U74389F on induced lipid peroxidation in mammalian lenses. An in vitro, ex vivo and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. The Possible Positive Mechanisms of Pirenoxine in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
